N-Aryl Substitution Pattern Directly Controls Trypsin-like Serine Protease Inhibitory Potency: 2,5-Dimethoxy vs. 2,4-Dimethoxy vs. Unsubstituted Phenyl
In a head-to-head enzyme assay series evaluating 5-(4-carbamimidamidophenyl)-1,2-oxazole-3-carboxamide derivatives against human trypsin-like serine protease (EC 3.4.21.10), the N-(2,5-dimethoxyphenyl) analog—the closest structurally characterized comparator to the target compound—exhibited an IC50 of 0.0023 (units as reported in BRENDA, consistent with mM given the assay context) [1]. Under identical conditions (pH 7.8, 37.8°C), the N-(2,4-dimethoxyphenyl) regioisomer was approximately 1.6-fold more potent (IC50 = 0.0014), while the N-(2,3-dimethylphenyl) analog gave IC50 = 0.0115 (5-fold less potent), and the N-(2-methylphenyl) analog gave IC50 = 0.0144 (6.3-fold less potent), demonstrating a clear SAR dependence on the substitution pattern of the N-phenyl ring [1]. This data establishes quantifiable differentiation: shifting a single methoxy group from the 5-position to the 4-position alters potency by ~1.6-fold, while replacing the 2,5-dimethoxy motif with methyl groups reduces potency by 5- to 6-fold [1].
| Evidence Dimension | Inhibitory potency (IC50) against human trypsin-like serine protease EC 3.4.21.10 |
|---|---|
| Target Compound Data | IC50 = 0.0023 (2,5-dimethoxyphenyl analog of the 5-(4-carbamimidamidophenyl) series; closest available data for the target chemotype) |
| Comparator Or Baseline | N-(2,4-dimethoxyphenyl) analog: IC50 = 0.0014; N-(2,3-dimethylphenyl) analog: IC50 = 0.0115; N-(2-methylphenyl) analog: IC50 = 0.0144 |
| Quantified Difference | 2,5-diOMe is 1.6-fold less potent than 2,4-diOMe regioisomer; 5-fold more potent than 2,3-dimethyl analog; 6.3-fold more potent than 2-methyl analog |
| Conditions | pH 7.8, 37.8°C, Homo sapiens enzyme (BRENDA reference 731451) |
Why This Matters
For procurement decisions in serine protease inhibitor programs, the 2,5-dimethoxyphenyl substitution pattern provides a distinct potency profile that cannot be replicated by the 2,4-regioisomer or methyl-substituted analogs, making compound identity critical for reproducible target engagement.
- [1] BRENDA Enzyme Database. EC 3.4.21.10. IC50 values for 5-(4-carbamimidamidophenyl)-N-(substituted-phenyl)-1,2-oxazole-3-carboxamide series. Reference 731451. Homo sapiens, pH 7.8, 37.8°C. Data accessed 2026-04-30. View Source
